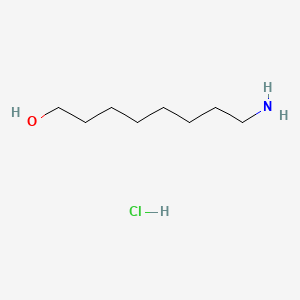

8-Aminooctan-1-OL hcl

Description

Significance of Long-Chain Aliphatic Amino Alcohols as Bifunctional Molecules

Long-chain aliphatic amino alcohols, the chemical class to which 8-aminooctan-1-ol belongs, are of considerable interest in chemical synthesis due to their bifunctional nature. rsc.orgacs.org These molecules possess both a nucleophilic amino group and a hydroxyl group, which can be selectively functionalized, making them versatile building blocks for more complex molecules. tandfonline.com This dual functionality allows for the construction of compounds with tailored properties and applications.

The significance of these molecules is highlighted by their broad range of potential applications. They are key precursors in the synthesis of advanced polymers such as poly(ester amides) and poly(β-amino esters). rsc.org Furthermore, their structural characteristics make them suitable for creating liquid crystalline elastomers and for the synthesis of zeolite catalysts. rsc.org In the context of sustainable chemistry, there is growing interest in producing aliphatic amino alcohols from renewable, biomass-derived diols, positioning them as green platform chemicals. rsc.org The ability to directly couple long-chain aliphatic alcohols with amino acids further underscores their importance in creating novel surfactant structures and modifying peptides. nih.gov

Overview of Research Trajectories for 8-Aminooctan-1-ol Hydrochloride in Scholarly Investigations

Scholarly investigations into 8-Aminooctan-1-ol hydrochloride have explored its utility across several scientific domains, primarily leveraging its bifunctional character as a linker or building block.

Detailed research findings indicate its application in several key areas:

Medicinal Chemistry : The compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. For instance, derivatives of 8-Aminooctan-1-ol hydrochloride have been investigated as dual-target ligands for potential use in treating Alzheimer's disease. It has also been incorporated into copolymers to enhance their antimicrobial activity and is used as a linker in the synthesis of highly branched poly(β-amino esters), which show promise as gene delivery systems.

Immunology : In the field of immunology, 8-aminooctan-1-ol hydrochloride has been utilized in the synthesis of Diprovocims, which are potent agonists for Toll-like receptors (TLR1/TLR2). nih.gov These molecules are capable of activating both the innate and adaptive immune responses. nih.gov

Materials Science : Research has demonstrated that 8-Aminooctan-1-ol hydrochloride can be used to functionalize iron oxide nanoparticles. This modification enhances the nanoparticles' binding affinity to specific biomolecules, which is a valuable attribute for developing systems for targeted drug delivery and advanced diagnostics.

Chemical Synthesis : In organic synthesis, the compound acts as a precursor for creating macrocyclic compounds. Notably, it has been used in the synthesis of inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme that is a target in cancer therapy due to its role in tumor growth. It is also categorized as an aliphatic linker, suggesting its use in the development of PROTACs (Proteolysis-targeting chimeras). ambeed.com

The diverse applications of 8-Aminooctan-1-ol hydrochloride in research are summarized in the table below.

| Research Area | Specific Application | Research Focus |

|---|---|---|

| Medicinal Chemistry | Precursor for Alzheimer's Ligands | Development of dual-target ligands with antioxidant and cholinesterase inhibition properties. |

| Antimicrobial Agents | Incorporation into copolymers to modulate and enhance antimicrobial activity. | |

| Gene Delivery | Used as a linker in the synthesis of poly(β-amino esters) for transporting genetic material into cells. | |

| Immunology | TLR Agonist Synthesis | Synthesis of Diprovocims to activate innate and adaptive immune responses. nih.gov |

| Materials Science | Nanoparticle Functionalization | Functionalizing iron oxide nanoparticles to improve binding affinity for biomedical applications. |

| Chemical Synthesis | Macrocycle Synthesis | Precursor for macrocyclic compounds that inhibit enzymes like IDO for cancer therapy. |

| PROTAC Linkers | Utilized as a bifunctional, aliphatic linker in the development of proteolysis-targeting chimeras. ambeed.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-aminooctan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c9-7-5-3-1-2-4-6-8-10;/h10H,1-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLUIYBGMAQEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551116-35-7 | |

| Record name | 8-aminooctan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Aminooctan 1 Ol and Its Hydrochloride Salt

Established Synthetic Routes to ω-Amino Alcohols

Traditional synthetic methods for producing ω-amino alcohols often involve multi-step processes that rely on well-established chemical transformations. These routes are valued for their reliability and scalability, providing access to compounds like 8-aminooctan-1-ol from readily available starting materials.

Reductive Amination Strategies for Amino Alcohol Precursors

Reductive amination is a cornerstone of amine synthesis, offering a direct method to form C-N bonds. nih.gov This process typically involves two steps: the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org In the context of 8-aminooctan-1-ol synthesis, a common precursor is 8-oxooctan-1-ol.

The reaction proceeds by first forming an imine from the aldehyde group of 8-oxooctan-1-ol and an ammonia (B1221849) source. This imine is then reduced in situ to the primary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective because it selectively reduces the imine intermediate in the presence of the unreacted aldehyde. masterorganicchemistry.com This method is widely used in the pharmaceutical industry due to its operational simplicity and the broad availability of protocols. nih.gov

| Precursor | Reagents | Intermediate | Product |

| 8-Oxooctan-1-ol | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₃CN) | Imine | 8-Aminooctan-1-ol |

Transformations from ω-Halo Alcohols and Nitriles

Another established pathway to ω-amino alcohols involves the nucleophilic substitution of ω-halo alcohols. In this approach, a starting material such as 8-chloro-1-octanol (B20424) or 8-bromo-1-octanol (B1265630) is treated with an ammonia source. The halogen atom, being a good leaving group, is displaced by the nucleophilic amine to form the desired 8-aminooctan-1-ol. To avoid overalkylation, where the product amine reacts further with the halo alcohol, methods like the Gabriel synthesis can be employed. This involves using phthalimide (B116566) as an ammonia surrogate, followed by hydrolysis to release the primary amine. libretexts.org

Alternatively, ω-amino alcohols can be synthesized from ω-hydroxy nitriles. The synthesis of nitriles can be achieved from various functional groups, including primary amides, aldoximes, or through the substitution of halogenoalkanes with cyanide salts. acs.orglibretexts.orgchemguide.co.uk For instance, an ω-halo alcohol can first be converted to an ω-hydroxy nitrile. The nitrile group can then be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This multi-step process is effective for extending a carbon chain while introducing the amino functionality. libretexts.org

| Starting Material | Key Transformation | Reagents | Product |

| 8-Halo-1-octanol | Nucleophilic Substitution | Ammonia or Phthalimide followed by hydrolysis | 8-Aminooctan-1-ol |

| 9-Hydroxynonanenitrile | Nitrile Reduction | LiAlH₄ or H₂/Catalyst | 8-Aminooctan-1-ol |

Functional Group Interconversion Approaches

Functional group interconversion (FGI) represents a broad category of reactions where one functional group is converted into another. This strategy is fundamental to the synthesis of bifunctional molecules like 8-aminooctan-1-ol. One common FGI approach begins with a precursor containing a different nitrogen functionality, such as an azide (B81097) or a nitro group, at the terminal position.

For example, 8-azidooctan-1-ol can be readily prepared from 8-bromooctan-1-ol via nucleophilic substitution with sodium azide. The resulting alkyl azide is a stable intermediate that does not undergo over-reaction. libretexts.org The azide group is then selectively reduced to a primary amine, typically using reagents like LiAlH₄ or through catalytic hydrogenation (e.g., H₂ over a palladium catalyst), to yield 8-aminooctan-1-ol. This method is highly efficient for producing primary amines. libretexts.org

Advanced and Stereoselective Synthetic Pathways

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. For a molecule like 8-aminooctan-1-ol, this includes strategies that can control reactivity at one of the two functional groups (chemo- and regioselectivity) and, when applicable, create specific stereoisomers (stereoselectivity).

Chemo- and Regioselective Synthesis of 8-Aminooctan-1-ol

The bifunctional nature of 8-aminooctan-1-ol, possessing both a nucleophilic amine and an alcohol, necessitates chemoselective control in many synthetic applications. Protecting group strategies are often employed to temporarily mask one functional group while the other is being modified. For instance, the amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or the alcohol as a silyl (B83357) ether (e.g., TBDMS) to allow for selective reaction at the unprotected site.

More advanced methods aim to achieve selectivity without the use of protecting groups, which improves atom economy. For example, certain enzymatic reactions can exhibit high chemoselectivity. A lipase (B570770) could be used to selectively acylate the alcohol group in the presence of the amine, or an acylase could selectively deacetylate an N-acetylated amino alcohol. The inherent selectivity of enzymes often allows for reactions to proceed under mild conditions with high specificity.

Biocatalytic Synthesis of Chiral Amino Alcohols (e.g., using amine dehydrogenases)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, including amino alcohols. nih.gov While 8-aminooctan-1-ol itself is achiral, the methodologies developed for chiral amino alcohols can be applied to the synthesis of its derivatives or as a general strategy for producing ω-amino alcohols. Enzymes such as ω-transaminases (ω-TAs) and alcohol dehydrogenases (ADHs) are central to these biocatalytic cascades. nih.gov

A notable strategy involves a multi-enzyme cascade that converts a fatty alcohol into the corresponding ω-amino alcohol. nih.gov For example, a long-chain alcohol oxidase can oxidize the terminal alcohol of a substrate like octanol (B41247) to the corresponding aldehyde. This aldehyde is then aminated by a ω-transaminase, which transfers an amino group from an amine donor (like alanine (B10760859) or isopropylamine) to the aldehyde, yielding the final primary amine product. nih.gov Such enzymatic cascades can be performed in a single pot and are attractive for their high selectivity and operation under environmentally friendly aqueous conditions. nih.govacs.org Although amine dehydrogenases are mentioned, ω-transaminases have been more prominently featured in cascades for converting alcohols to amines. nih.gov

| Enzyme System | Substrate Type | Transformation | Key Advantage |

| Alcohol Oxidase & ω-Transaminase Cascade | Long-chain primary alcohols | Oxidation followed by amination | High selectivity, mild aqueous conditions |

| Amine Dehydrogenase | Keto acids | Reductive amination | Direct conversion of ketones to amines |

Enantioselective Synthesis of 8-Aminooctan-1-ol Derivatives

Achieving stereochemical control is crucial in the synthesis of bioactive molecules. Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, which can have significantly different biological activity compared to its counterpart. While literature detailing the direct enantioselective synthesis of 8-aminooctan-1-ol is specific, the principles are well-established in the synthesis of chiral amino alcohols and their derivatives. nih.gov

Modern methods for creating chiral amino alcohols often employ either chiral catalysts (organocatalysis or metal-based catalysis) or biocatalysts (enzymes). nih.govbme.hu Asymmetric transfer hydrogenation of α-amino ketones is a prominent technique that uses a metal catalyst, such as a Ruthenium(II) complex, with a chiral ligand to produce chiral β-hydroxy amines with high enantiomeric excess (e.e.). scielo.br This method is valued for its rapid and expedient nature. scielo.br

Biocatalysis represents a powerful green alternative, utilizing enzymes like amine dehydrogenases (AmDHs) or ω-transaminases (ω-TAs) to produce chiral amines and amino alcohols. nih.govmdpi.com Engineered AmDHs can catalyze the asymmetric reductive amination of hydroxy ketones to yield chiral amino alcohols with excellent enantioselectivity (>99% e.e.) under mild reaction conditions. nih.gov

In a practical application, 8-aminooctan-1-ol hydrochloride has been used as a nucleophile in a coupling reaction to synthesize derivatives. The reaction involves coupling the primary amine of 8-aminooctan-1-ol hydrochloride with a carboxylic acid, facilitated by a coupling agent like EDCI•HCl and an additive such as HOAt, to form a stable amide bond. nih.gov This demonstrates the utility of the hydrochloride salt as a building block in the construction of more complex molecules. nih.gov

Table 1: Example of a Coupling Reaction to Synthesize an 8-Aminooctan-1-ol Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Starting Materials | Carboxylic Acid, 8-Aminooctan-1-ol hydrochloride | nih.gov |

| Coupling Agents | EDCI•HCl, HOAt | nih.gov |

| Base | 2,6-lutidine | nih.gov |

| Solvent | Anhydrous DMF | nih.gov |

| Temperature | 0 °C to room temperature | nih.gov |

| Reaction Time | 3.5 hours | nih.gov |

Green Chemistry Principles in 8-Aminooctan-1-ol Hydrochloride Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like 8-aminooctan-1-ol hydrochloride.

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. Research has focused on developing solvent-free reaction conditions or using more environmentally benign solvents like water. nih.gov Catalyst-free reactions, where the reactants proceed to products under thermal conditions without the need for a metallic catalyst, represent an ideal green synthetic method. nih.gov

Sustainable catalysis focuses on using catalysts that are efficient, reusable, and derived from abundant resources. Biocatalysis, using enzymes like transaminases, is a prime example of sustainable catalysis. ajpamc.com These enzymatic reactions often occur in aqueous media under mild temperature and pH conditions, drastically reducing the environmental footprint compared to traditional organic synthesis, which may require harsh reagents and conditions. nih.govajpamc.com The use of engineered enzymes also allows for extremely high selectivity, minimizing waste from by-product formation. nih.gov

Optimizing a synthetic process on a research scale is critical for improving efficiency, increasing yield, and ensuring reproducibility. This involves systematically adjusting various reaction parameters.

A common optimization strategy is the choice of solvent. In one instance of a related synthesis, changing the solvent from DMSO to tetrahydrofuran (B95107) (THF) was found to minimize a debromination side reaction. nih.gov Further optimization included reducing the equivalents of a reagent (lithium tert-butoxide) from 2.2 to 1.6 and significantly shortening the reaction time from several hours to just 15 minutes, which resulted in a high isolated yield (81%) without the need for chromatographic purification. nih.gov

Another optimization approach involves comparing different synthetic routes. For example, in the synthesis of a complex molecule, direct alkylation led to the formation of undesired di-alkylated by-products and a low yield (10-30%). rsc.org An alternative route using reductive amination under milder conditions successfully avoided the side reaction and significantly improved the yield of the desired product to 48%. rsc.org These optimization efforts are crucial for developing robust and efficient syntheses for research-scale production.

Table 2: Example of Process Optimization via Synthetic Route Modification

| Parameter | Initial Method (Alkylation) | Optimized Method (Reductive Amination) | Reference |

|---|---|---|---|

| Strategy | N-alkylation with N-(4-bromobutyl)phthalimide | Reductive amination with a custom aldehyde | rsc.org |

| Conditions | High Temperature (120 °C) | Room Temperature | rsc.org |

| Key Issue | Formation of di-alkylated by-product | Avoids di-alkylation | rsc.org |

| Reported Yield | 10-30% | 48% | rsc.org |

Chemical Reactivity and Derivatization Strategies of 8 Aminooctan 1 Ol Hydrochloride

Amine Functionalization Reactions for Advanced Materials and Ligands

The primary amine group of 8-aminooctan-1-ol hydrochloride is a key site for a variety of nucleophilic reactions, enabling the construction of more complex molecular architectures.

Formation of Amides and Ureas (e.g., in siRNA conjugates)

The amino group readily participates in acylation reactions with carboxylic acids, acid chlorides, and activated esters to form stable amide bonds. This reactivity is particularly significant in the field of bioconjugation. For instance, 8-aminooctan-1-ol has been utilized as a linker to attach lipophilic moieties, such as cholesterol and lithocholic acid, to small interfering RNAs (siRNAs). nih.govresearchgate.net These lipophilic siRNA conjugates can facilitate cellular uptake and improve the in vivo delivery of these therapeutic oligonucleotides. nih.govresearchgate.netgoogle.com

The synthesis of these conjugates often involves the reaction of the amino group of 8-aminooctan-1-ol with an activated form of a lipophilic molecule, followed by further chemical modifications to link it to the siRNA strand. nih.gov The length of the alkyl chain of the amino alcohol linker, such as the octyl chain in 8-aminooctan-1-ol, has been shown to significantly influence the efficiency of cellular uptake and the subsequent gene-silencing activity of the siRNA conjugate. nih.govresearchgate.net

A general reaction for amide formation is the coupling of 8-aminooctan-1-ol hydrochloride with a carboxylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base to neutralize the hydrochloride salt. nih.gov For example, 8-aminooctan-1-ol hydrochloride has been reacted with other chemical compounds in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and 2,6-lutidine, with EDCI added to facilitate the amide bond formation. nih.gov

Similarly, the amine can react with isocyanates or carbamoyl (B1232498) chlorides to form ureas, which are also stable linkages used in the design of various functional molecules.

Table 1: Examples of Amide Formation Reactions with 8-Aminooctan-1-ol

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Application | Reference |

|---|---|---|---|---|---|

| 8-Aminooctan-1-ol | N-Succinimidyl 4-azidotetrafluoro benzoate | Dry CH2Cl2, room temperature | 4-Azido-2,3,5,6-tetrafluoro-N-(8-hydroxyoctyl)benzamide | Photoinitiated coupling to nanoparticles | nih.gov |

| 8-Aminooctan-1-ol hydrochloride | Carboxylic acid derivative | EDCI, HOAt, 2,6-lutidine, DMF | Amide conjugate | TLR1/TLR2 agonist synthesis | nih.gov |

Synthesis of Imines and Heterocyclic Architectures

The primary amine of 8-aminooctan-1-ol can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and may require removal of water to drive the equilibrium towards the product. The resulting imines can be further reduced, for example through reductive amination, to form stable secondary amines. nih.govsonar.ch This strategy is a powerful tool for introducing a wide variety of substituents at the nitrogen atom.

Furthermore, the bifunctional nature of 8-aminooctan-1-ol makes it a potential precursor for the synthesis of heterocyclic compounds. Depending on the reaction partner, the amino and hydroxyl groups can participate in cyclization reactions to form large-ring heterocycles, although this application is less commonly documented specifically for 8-aminooctan-1-ol compared to shorter chain amino alcohols.

Alkylation and Acylation of the Amino Group

The nucleophilic amino group can be alkylated by reacting with alkyl halides. This reaction can proceed to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. For instance, the reaction with an excess of an alkyl halide would favor the formation of the quaternary ammonium salt.

Acylation, the reaction with acyl chlorides or anhydrides, is another fundamental transformation. This reaction is generally high-yielding and leads to the formation of amides, as discussed previously. These reactions are crucial for introducing a wide array of functional groups and for building more complex molecular structures. For example, acylation can be used to introduce reporter groups or to modify the solubility and electronic properties of the resulting molecule.

Hydroxyl Group Functionalization Reactions for Modified Scaffolds

The primary hydroxyl group at the other end of the 8-aminooctan-1-ol molecule provides another site for chemical modification, allowing for the creation of diverse molecular scaffolds.

Esterification and Etherification Studies

The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. Esterification can be used to introduce a variety of functional groups, altering the molecule's properties such as lipophilicity.

Etherification, the formation of an ether linkage, can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, other methods for ether formation can be employed. Both esterification and etherification are fundamental reactions for modifying the hydroxyl end of the molecule.

Oxidation Reactions to Carboxylic Acids and Aldehydes

The primary alcohol group of 8-aminooctan-1-ol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. cuni.czscribd.com

Oxidation to Aldehydes: The selective oxidation to an aldehyde requires the use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. It is important to control the reaction conditions to prevent over-oxidation to the carboxylic acid. scribd.comassets-servd.host The resulting 8-aminooctanal is a valuable intermediate for further reactions, such as reductive amination or Wittig reactions.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid, yielding 8-aminooctanoic acid. cuni.cz This bifunctional molecule, with both an amine and a carboxylic acid, is an amino acid analog and can be used in peptide synthesis or for the creation of polyamides. The selective oxidation of a primary alcohol to a carboxylic acid can also be achieved using biocatalytic methods, for example, with alcohol dehydrogenases. mdpi.com

Table 2: Summary of Functionalization Reactions of 8-Aminooctan-1-ol Hydrochloride

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Amine | Amide formation | Carboxylic acid, EDCI/HOAt | Amide |

| Amine | Urea formation | Isocyanate | Urea |

| Amine | Imine formation | Aldehyde or ketone | Imine |

| Amine | Alkylation | Alkyl halide | Secondary/tertiary amine, quaternary salt |

| Amine | Acylation | Acyl chloride, anhydride | Amide |

| Hydroxyl | Esterification | Carboxylic acid, acid catalyst | Ester |

| Hydroxyl | Etherification | Alkyl halide, base (Williamson) | Ether |

| Hydroxyl | Oxidation (mild) | PCC, Swern oxidation | Aldehyde |

| Hydroxyl | Oxidation (strong) | KMnO4, Jones reagent | Carboxylic acid |

Derivatization for Supramolecular and Polymeric Architectures

The bifunctional nature of 8-aminooctan-1-ol, possessing both a primary amine and a primary alcohol, makes it a valuable building block for the synthesis of complex supramolecular and polymeric structures. The distinct reactivity of the amine and hydroxyl groups allows for selective modifications, leading to the creation of macromolecules with tailored properties.

The primary amine group is a potent nucleophile, readily participating in reactions such as acylation to form stable amide bonds. This reactivity is fundamental in constructing larger molecules. For instance, 8-aminooctan-1-ol has been used as a spacer in the synthesis of hydroxybenzoic acid derivatives. frontiersin.org In one study, it was reacted with 3,4-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid via an amidation reaction using phosphorus oxychloride as a coupling agent to yield N-(8-hydroxyoctyl)-3,4-dimethoxybenzamide and N-(8-hydroxyoctyl)-3,4,5-trimethoxybenzamide, respectively. frontiersin.org

The incorporation of 8-aminooctan-1-ol and its derivatives into polymeric structures can significantly influence their physicochemical and biological properties. For example, it has been utilized as a linker in the synthesis of highly branched poly(β-amino esters) (HPAEs), which are investigated for gene delivery applications. Furthermore, the derivatization of polymers with this amino alcohol has been shown to modulate their hemolytic and antimicrobial activities.

The hydroxyl group can be modified through various reactions, such as esterification or conversion to other functional groups. For example, the hydroxyl group of N-(8-hydroxyoctyl)benzamide derivatives has been converted to a bromo group by treatment with 1,2-dibromotetrachloroethane (B50365) and 1,2-bis(diphenylphosphine)ethane, yielding N-(8-bromooctyl)benzamide derivatives. frontiersin.org These halogenated derivatives can then be further reacted to introduce other functionalities, such as triphenylphosphonium salts, which are useful in various synthetic applications. frontiersin.org

The self-assembly properties of molecules derived from 8-aminooctan-1-ol are also of interest. Lipophilic guanosine (B1672433) derivatives, for example, can self-assemble into complex supramolecular architectures like G-quartets, a process that can be influenced by the presence of cations. unibo.it The functionalization of such molecules with linkers like 8-aminooctan-1-ol can pre-program their association into specific nanoarchitectures. unibo.it

Bifunctional Reactivity and Intramolecular Cyclization Investigations

The dual functionality of ω-amino alcohols like 8-aminooctan-1-ol allows for a diverse range of chemical transformations, including intramolecular reactions. The presence of both a nucleophilic amine and a hydroxyl group on the same carbon chain opens up the possibility of cyclization reactions to form heterocyclic compounds.

One of the key intramolecular reactions is lactamization, the formation of a cyclic amide. This can be achieved through oxidative cyclization of amino alcohols. While specific studies on the intramolecular cyclization of 8-aminooctan-1-ol to form the corresponding nine-membered lactam are not extensively detailed in the provided results, the general principles of such reactions are well-established for other amino alcohols. jchemlett.com These reactions often employ ruthenium-based catalysts and proceed through the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent cyclization. jchemlett.com For example, the oxidative lactamization of 5-aminopentan-1-ol derivatives to produce γ-lactams has been successfully achieved using various Ru-based catalytic systems. jchemlett.com

The relative positions of the amino and hydroxyl groups are critical in determining the feasibility and outcome of intramolecular cyclization. For 8-aminooctan-1-ol, an intramolecular reaction would lead to a nine-membered ring, a medium-sized ring system. The formation of such rings can be entropically and enthalpically less favorable compared to the formation of five- or six-membered rings.

Investigations into the bifunctional reactivity of similar molecules highlight the potential for various transformations. For instance, 2-aminoethan-1-ol derivatives can act as bidentate ligands for metal ions like Zn(II), which can influence their reactivity. nih.gov In some cases, instead of cyclization, linear products may be formed as the major product. nih.gov

The synthesis of chiral 1,4,2-oxazaphosphorinanes from 1,2-amino alcohols demonstrates another facet of bifunctional reactivity, where both the amine and hydroxyl groups are involved in the formation of a heterocyclic ring containing phosphorus. researchgate.net This typically involves initial modification of the amino alcohol followed by cyclization. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving 8-Aminooctan-1-ol Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct cross-coupling reactions involving the unmodified 8-aminooctan-1-ol hydrochloride are not explicitly detailed, its derivatives, particularly halogenated or organoboron derivatives, can be valuable substrates in these transformations.

The general mechanism of palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com For a derivative of 8-aminooctan-1-ol to participate, one of its functional groups would typically be converted into a suitable coupling partner.

For example, the hydroxyl group can be converted into a leaving group like a tosylate, or more commonly, into a halide (e.g., bromide or iodide). As demonstrated in the synthesis of hydroxybenzoic acid derivatives, the hydroxyl group of an N-(8-hydroxyoctyl)benzamide can be converted to a bromide. frontiersin.org This N-(8-bromooctyl) derivative could then potentially undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Negishi reactions, to form new carbon-carbon bonds at the terminal position of the octyl chain. nih.govuwindsor.caorganic-chemistry.org

The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a versatile method for creating biaryl compounds or connecting alkyl chains to aromatic systems. uwindsor.ca An arylboronic acid could be coupled with the N-(8-bromooctyl) derivative of an 8-aminooctan-1-ol-containing molecule.

The Negishi coupling utilizes an organozinc reagent and an organohalide. organic-chemistry.org This method is known for its tolerance of various functional groups and its effectiveness in coupling alkyl electrophiles. A derivative of 8-aminooctan-1-ol bearing a halide or tosylate could be coupled with an array of alkyl-, alkenyl-, or arylzinc halides. organic-chemistry.org

Conversely, the amino group could be protected, and the hydroxyl group converted into a boronic ester. This organoboron derivative could then participate as the nucleophilic partner in a Suzuki reaction with an aryl or vinyl halide. uwindsor.ca The synthesis of organoboron compounds can be achieved through various methods, including the reaction of organolithium or Grignard reagents with borates, or through the hydroboration of alkenes. uwindsor.ca

The choice of ligands for the palladium catalyst is crucial for the success of these reactions, influencing reaction rates, yields, and functional group tolerance. organic-chemistry.org For instance, the use of bulky trialkylphosphine ligands has been shown to be effective in the Negishi coupling of unactivated alkyl electrophiles. organic-chemistry.org

Applications of 8 Aminooctan 1 Ol Hydrochloride in Catalysis Research

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Amino alcohols are a well-established class of ligands in coordination chemistry, capable of binding to metal centers through both the nitrogen and oxygen atoms to form stable chelate rings. This chelation effect often imparts unique stability and reactivity to the resulting metal complexes.

Metal-Aminooctanol Complexes in Asymmetric Synthesis

Chiral amino alcohols are extensively used as ligands in a multitude of metal-catalyzed asymmetric reactions. polyu.edu.hkalfa-chemistry.comalfa-chemistry.com When a chiral version of an amino alcohol coordinates to a metal center, it creates a chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. These complexes are pivotal in the synthesis of enantiopure compounds, which are crucial in the pharmaceutical industry.

The general utility of amino alcohol ligands is demonstrated in reactions such as the enantioselective addition of organozinc reagents to aldehydes and the synthesis of custom amino acids. rsc.orgnih.gov For instance, complexes of zinc, copper, cobalt, and nickel with various chiral amino alcohols have been synthesized and studied for their catalytic activities. alfa-chemistry.com While research specifically detailing 8-Aminooctan-1-ol in this context is not extensively documented, its structural motifs are analogous to ligands used in significant asymmetric transformations. A chiral derivative of 8-Aminooctan-1-ol could be synthesized and coordinated with metals like Nickel(II) to form complexes capable of catalyzing reactions such as the asymmetric synthesis of α-amino acids from Schiff bases. nih.gov

The long, flexible octyl chain of 8-Aminooctan-1-ol can influence the solubility of the metal complex and the steric environment around the catalytic active site, potentially impacting both reactivity and enantioselectivity.

Interactive Table: Representative Enantioselective Reactions Catalyzed by Metal-Amino Alcohol Complexes

This table showcases typical results for asymmetric reactions using various chiral amino alcohol ligands, illustrating the potential catalytic performance for complexes derived from compounds like 8-Aminooctan-1-ol.

| Catalyst System | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Amino Alcohol/Zn(II) | Diethylzinc (B1219324) addition | Benzaldehyde | >95 | 95 |

| Chiral Amino Alcohol/Cu(II) | Nitroaldol (Henry) Reaction | Benzaldehyde | High | ≥99 |

| Chiral Amino Alcohol/Ni(II) | Michael Addition | Glycine (B1666218) Schiff Base | 78 | 85 (d.r.) |

| Chiral Amino Alcohol/Ru(II) | Asymmetric Hydrogenation | α-Amino Ketone | High | >99 |

Supported Catalysts Derived from 8-Aminooctan-1-ol for Organic Transformations

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture post-reaction. Immobilizing the catalyst onto a solid support (heterogenization) provides a practical solution, enabling easy recovery and recycling. researchgate.net Amino alcohols are excellent candidates for immobilization due to the versatility of their functional groups.

The hydroxyl or amino group of 8-Aminooctan-1-ol can be covalently anchored to various solid supports, including silica (B1680970), polymers, or magnetic nanoparticles. nih.gov For example, chiral amino alcohols have been successfully supported on mesoporous silica to create heterogeneous copper catalysts for the asymmetric nitroaldol reaction, yielding recyclable catalysts with high enantioselectivity. nih.gov The long alkyl chain of 8-Aminooctan-1-ol can act as a flexible spacer arm, separating the catalytically active metal center from the support's surface. This separation can help maintain the catalyst's activity and selectivity by minimizing steric hindrance and unfavorable interactions with the support.

Furthermore, supported gold catalysts have been employed for the oxidation of amino alcohols. mdpi.comnih.gov While the amino group can sometimes affect the catalyst's durability, these systems demonstrate the feasibility of using heterogeneous catalysts for transformations involving the amino alcohol moiety itself. mdpi.comnih.gov

Organocatalytic Applications of 8-Aminooctan-1-ol Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful field in synthetic chemistry. Amino alcohols and their derivatives are prominent organocatalysts, often acting as bifunctional catalysts.

Chiral Organocatalysts in Enantioselective Reactions

Derivatives of primary amines, including amino alcohols, are highly effective organocatalysts for a wide range of enantioselective reactions. rsc.org Simple primary β-amino alcohols, for example, can efficiently catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.govelsevierpure.com

For 8-Aminooctan-1-ol to function as a chiral organocatalyst, it must first be rendered enantiopure, either through synthesis from a chiral starting material or by resolution. A chiral derivative could then participate in catalysis through several mechanisms. The primary amine can react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or a chiral iminium ion intermediate. This activation mode is central to many organocatalytic transformations, including aldol (B89426) and Michael addition reactions. The hydroxyl group can simultaneously act as a hydrogen-bond donor, activating the electrophile and helping to organize the transition state to achieve high stereoselectivity. nih.gov

Interactive Table: Organocatalytic Michael Addition with Amino Alcohol Catalysts

This table presents representative data for the asymmetric Michael addition reaction catalyzed by primary β-amino alcohols, demonstrating the potential of chiral derivatives of 8-Aminooctan-1-ol in organocatalysis.

| Catalyst (Chiral Amino Alcohol) | Donor | Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| (1R,2S)-1-Amino-2-indanol derivative | Cyclohexanone | β-Nitrostyrene | 95:5 | 99 |

| Phenylalanine-derived amino alcohol | Methyl-2-oxocyclopentanecarboxylate | Nitrostyrene | 83:17 | 45 |

| Valine-derived amino alcohol | Diethyl malonate | Chalcone | - | 92 |

Brønsted Acid-Base Catalysis Mediated by Amino Alcohol Derivatives

The dual functionality of 8-Aminooctan-1-ol allows its derivatives to act as bifunctional acid-base catalysts. The amine group is a Brønsted base (proton acceptor), while the alcohol group can act as a Brønsted acid (proton donor). This combination in a single molecule allows for synergistic activation of both the nucleophile and the electrophile in a reaction.

In a typical scenario, the basic amine group can deprotonate a pronucleophile (e.g., a ketone or malonate) to generate a reactive enolate. Simultaneously, the acidic hydroxyl group can activate an electrophile (e.g., an aldehyde or imine) through hydrogen bonding. This dual activation lowers the energy of the transition state and accelerates the reaction. This principle is effectively used in aldol and Mannich reactions catalyzed by bifunctional organocatalysts. nih.govmdpi.com For instance, the aldol reaction of glycine Schiff bases can be catalyzed by Brønsted bases, where hydrogen bonding plays a key role in achieving high stereoselectivity. nih.gov A catalyst derived from 8-Aminooctan-1-ol could operate via a similar mechanism, where the intramolecular cooperation between the amino and hydroxyl groups facilitates efficient and selective bond formation.

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing existing catalysts and designing new ones. The catalytic cycles involving amino alcohol derivatives, whether as ligands or organocatalysts, are generally well-understood based on extensive mechanistic studies. nih.govresearchgate.net

In metal-catalyzed asymmetric reactions , a derivative of 8-Aminooctan-1-ol would typically act as a bidentate ligand, coordinating to the metal through its amino and hydroxyl groups. This coordination forms a rigid chelate structure that defines the chiral pocket around the metal's active site. In the catalytic cycle for diethylzinc addition to an aldehyde, for example, the amino alcohol ligand first coordinates to one zinc atom, which then forms a bridged dimer with a second diethylzinc molecule. The aldehyde substrate coordinates to this chiral dimeric complex, and the ethyl group is transferred in a highly stereocontrolled manner through a well-organized transition state.

In organocatalysis , the mechanism depends on the reaction type. For an enamine-based catalytic cycle (e.g., Michael addition), the primary amine of the 8-Aminooctan-1-ol derivative would first condense with a ketone or aldehyde substrate to form a nucleophilic enamine. This enamine then attacks the electrophile. The hydroxyl group of the catalyst plays a crucial role by forming a hydrogen bond with the electrophile, orienting it for the attack and stabilizing the charge in the transition state. After the C-C bond formation, the intermediate is hydrolyzed to release the product and regenerate the catalyst.

For Brønsted acid-base catalysis , the mechanism involves a concerted or sequential activation. The basic amine site abstracts a proton from the nucleophile, while the acidic alcohol site donates a proton (via hydrogen bonding) to the electrophile. This push-pull mechanism effectively lowers the activation energy of the reaction. The specific transition state geometry is dictated by the stereochemistry of the chiral catalyst, leading to the observed enantioselectivity.

Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data on the application of 8-Aminooctan-1-ol hydrochloride in the development of novel catalytic systems utilizing amino alcohol scaffolds.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "" with a focus on the "Development of Novel Catalytic Systems Utilizing Amino Alcohol Scaffolds" as requested, due to the absence of dedicated research in this specific area.

Integration of 8 Aminooctan 1 Ol Hydrochloride in Materials Science Research

Polymer Chemistry: Monomers and Polymeric Scaffolds

The presence of both an amino and a hydroxyl group allows 8-Aminooctan-1-ol hydrochloride to be incorporated into polymer chains through various reaction mechanisms, serving as a monomer or a modifying agent to create functional polymeric scaffolds.

Polycondensation and Polyaddition Reactions

8-Aminooctan-1-ol hydrochloride can act as a monomer in polycondensation and polyaddition reactions, leading to the formation of polyesters, polyamides, and polyurethanes. The long eight-carbon chain of the molecule can impart flexibility and hydrophobicity to the resulting polymer backbone.

In one area of research, 8-Aminooctan-1-ol has been utilized in the development of antimicrobial polymers. For instance, its incorporation into poly(β-amino esters) has been shown to significantly enhance their antimicrobial properties against various pathogens. These modified polymers exhibited a favorable balance of high antimicrobial efficacy and low hemolytic activity, highlighting their potential for creating safer and more effective antimicrobial materials. The amino group of 8-Aminooctan-1-ol can also serve as a linker in the synthesis of highly branched poly(β-amino esters), which are being explored as carriers for gene delivery.

| Polymer Type | Monomer/Modifier | Key Research Finding | Reference |

| Poly(β-amino esters) | 8-Aminooctan-1-ol | Enhanced antimicrobial activity and low hemolytic activity. | |

| Highly Branched Poly(β-amino esters) | 8-Aminooctan-1-ol (as a linker) | Potential as a non-viral vector for gene delivery applications. |

Grafting and Surface Modification of Polymeric Materials

The reactive functional groups of 8-Aminooctan-1-ol hydrochloride enable its use in the grafting of polymers onto surfaces and the modification of existing polymeric materials. This can alter the surface properties of materials, such as hydrophilicity, biocompatibility, and functionality.

Graft polymerization is a method where polymer chains are chemically attached to a main polymer backbone, altering its properties. nih.gov While specific examples of grafting 8-Aminooctan-1-ol onto large polymer backbones are not extensively detailed in the provided results, the fundamental reactivity of its amine and hydroxyl groups makes it a suitable candidate for such modifications. For instance, the amine group can react with activated esters or epoxides on a polymer chain, while the hydroxyl group can participate in esterification or etherification reactions.

Supramolecular Chemistry and Self-Assembly Studies

The ability of 8-Aminooctan-1-ol and its derivatives to form non-covalent interactions, particularly hydrogen bonds, is central to its application in supramolecular chemistry and the study of self-assembling systems.

Hydrogen Bonding Networks and Crystal Engineering of Amino Alcohol Assemblies

Amino alcohols are valuable in crystal engineering due to their capacity to form extensive hydrogen-bonding networks. mdpi.comnih.gov The presence of both a hydrogen bond donor (amine and hydroxyl groups) and an acceptor (the nitrogen and oxygen atoms) in 8-Aminooctan-1-ol allows for the formation of well-defined supramolecular structures. mdpi.comnih.gov In the solid state, these interactions can guide the assembly of molecules into specific crystalline architectures.

While the specific crystal structure of 8-Aminooctan-1-ol hydrochloride was not detailed in the search results, studies on related compounds provide insight into the expected interactions. For example, the crystal structure of N-(8-Aminooctyl)-2-bromoacetamide, a derivative of 8-aminooctylamine, reveals the presence of hydrogen bonds. It is anticipated that in the crystal lattice of 8-Aminooctan-1-ol hydrochloride, the protonated amino group and the hydroxyl group would be key participants in a network of hydrogen bonds, likely involving the chloride counter-ion. mdpi.com

| Compound Family | Key Supramolecular Interaction | Significance in Crystal Engineering |

| Amino Alcohols | Hydrogen Bonding (O-H···N, N-H···O) | Formation of predictable and robust supramolecular synthons. mdpi.com |

| Bromoacetamide Derivatives | N-H···O and C-H···Br hydrogen bonds | Influences crystal packing and ordering. |

Amphiphilic Derivatives and Micelle Formation

The structure of 8-Aminooctan-1-ol, with a hydrophilic head (amine and hydroxyl groups) and a hydrophobic tail (the octyl chain), is inherently amphiphilic. smolecule.com This amphiphilicity can be further tuned through chemical modification to create derivatives that self-assemble in solution to form micelles. These organized molecular assemblies have a hydrophobic core and a hydrophilic shell, making them capable of encapsulating nonpolar molecules in aqueous environments. nih.gov

Derivatives of 8-Aminooctan-1-ol can be designed to act as surfactants. lookchem.com For instance, by attaching a larger hydrophilic head group or modifying the hydrophobic tail, the critical micelle concentration (CMC) and the size and stability of the resulting micelles can be controlled. nih.gov While specific studies on micelle formation by simple derivatives of 8-Aminooctan-1-ol are not prevalent in the provided results, the fundamental principles of amphiphilic self-assembly suggest their potential in this area. nih.gov Research on other amphiphilic polymers demonstrates that such systems can form micelles that are responsive to stimuli like pH and temperature, which is relevant for applications such as drug delivery. tue.nlrsc.org

Nanomaterials and Hybrid Architectures

8-Aminooctan-1-ol hydrochloride serves as a valuable surface-modifying agent in the synthesis and functionalization of nanomaterials, creating hybrid architectures with enhanced properties and functionalities.

A significant application of 8-Aminooctan-1-ol is in the functionalization of iron oxide nanoparticles. sonar.ch In one study, it was used as a linker to attach a photoactive group, N-Succinimidyl 4-azidotetrafluorobenzoate, to create a coupling agent. sonar.chnih.gov This agent was then used to functionalize both hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄) nanoparticles. sonar.chnih.gov The functionalized nanoparticles could then be further modified, for example, by attaching carbohydrates for targeted interactions with biological systems. sonar.ch

The process involved reacting 8-aminooctan-1-ol with N-succinimidyl 4-azidotetrafluorobenzoate to yield 4-azido-2,3,5,6-tetrafluoro-N-(8-hydroxyoctyl)benzamide. nih.gov This molecule acts as a bridge between the nanoparticle surface and other molecules. The hydroxyl end can be converted to a phosphate (B84403) group, which strongly binds to the iron oxide surface, while the azide (B81097) group allows for the attachment of other molecules via click chemistry or photochemistry. sonar.chnih.gov

| Nanoparticle Type | Functionalizing Agent Derived From 8-Aminooctan-1-ol | Application | Reference |

| Hematite (α-Fe₂O₃) | 4-azido-2,3,5,6-tetrafluoro-N-(8-hydroxyoctyl)benzamide | Surface modification for subsequent coupling of biomolecules. | sonar.chnih.gov |

| Magnetite (Fe₃O₄) | 4-azido-2,3,5,6-tetrafluoro-N-(8-hydroxyoctyl)benzamide | Creation of functionalized magnetic nanoparticles for biomedical applications. | sonar.chnih.gov |

This surface functionalization was confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), which showed the characteristic azide stretch on the nanoparticle surface. nih.gov The modified nanoparticles also exhibited altered dispersion behavior in different solvents, further confirming the successful surface modification. nih.gov Such hybrid nanomaterials hold promise for applications in targeted drug delivery, biosensing, and medical imaging.

Role in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. While the incorporation of functional molecules is crucial for tuning the properties of MOFs, the specific use of 8-Aminooctan-1-ol hydrochloride as a primary linker or modulator in the synthesis of MOFs is not extensively documented in publicly available research.

However, the broader class of amino alcohols is utilized in the synthesis of new MOFs. In this context, amino alcohols can act as structure-directing agents or as co-ligands in combination with primary polytopic organic linkers, such as trimesic acid, to generate novel framework topologies. researchgate.net The amino and alcohol groups can participate in hydrogen bonding and coordination, influencing the final architecture of the crystal lattice. researchgate.net Furthermore, MOFs are often designed to interact with or detect amino alcohols, which underscores the chemical affinity between the framework's components and the functional groups of these molecules. nih.govrsc.orgacs.org Chiral MOFs, for instance, have been developed to achieve enantioselective recognition and sensing of various amino alcohols by exploiting interactions within their chiral nanochannels. nih.govrsc.org This indicates a strong potential for molecules like 8-Aminooctan-1-ol to be used as functional components where long, flexible chains are desired within a porous framework, although specific research into this application is not yet prevalent.

Functionalization of Nanoparticles and Surfaces

A significant application of 8-Aminooctan-1-ol in materials science is in the functionalization of nanoparticles and surfaces, particularly for biomedical applications. The compound serves as a versatile linker to attach other molecules to a material's surface, leveraging its terminal amine and hydroxyl groups for sequential reactions.

Detailed Research Findings:

A notable area of research involves the functionalization of iron oxide nanoparticles (IONPs) to create platforms for biosensing. sonar.chnih.gov Bare iron oxide nanoparticles can have cytotoxic effects, making surface modification essential for enhancing biocompatibility and functionality. mdpi.com In one detailed study, 8-aminooctan-1-ol was used as a key building block in a multi-step process to attach unmodified monosaccharides to IONPs. sonar.chnih.gov

The process involved:

Reacting 8-aminooctan-1-ol with N-Succinimidyl 4-azidotetrafluoro benzoate. The amine group of the amino alcohol displaces the N-succinimidyl group to form a stable amide bond, resulting in a new molecule, 4-Azido-2,3,5,6-tetrafluoro-N-(8-hydroxyoctyl)benzamide. This molecule is a bifunctional linker, possessing the original hydroxyl group at one end and a photo-activatable azide group at the other. sonar.ch

This linker is then further modified to add a phosphate group, which strongly binds to the surface of iron oxide nanoparticles. nih.gov

The resulting functionalized nanoparticles, now coated with photo-activatable azide groups, are used to covalently couple carbohydrates, such as D-mannose, through a C-H insertion reaction upon light activation. sonar.ch

The resulting glyconanoparticles demonstrated the ability to act as a biosensor, showing recognition and binding affinity for the protein Concanavalin A and for Escherichia coli strains that have mannose-specific receptors. sonar.ch This methodology provides a general approach for preparing magnetic glyconanoparticles for applications in clinical diagnosis, sensing, and decontamination. sonar.ch

The table below summarizes the key findings from the functionalization of iron oxide nanoparticles using an 8-aminooctan-1-ol derived linker.

| Parameter | Nanoparticle Type | Key Finding | Application | Reference |

| Surface Ligand | Iron Oxide Nanoparticles | 8-aminooctan-1-ol was used to synthesize a phosphonate-PFPA linker for surface attachment. | Creation of a stable, functionalized surface for further modification. | sonar.chnih.gov |

| Attached Biomolecule | D-mannose | The linker enabled the covalent coupling of unmodified D-mannose to the nanoparticle surface. | Development of glyconanoparticles for biological recognition. | sonar.ch |

| Binding Target 1 | Concanavalin A | The mannose-functionalized nanoparticles showed specific binding to the mannose-binding protein Concanavalin A. | Protein sensing and diagnostics. | sonar.ch |

| Binding Target 2 | Escherichia coli | The nanoparticles showed improved binding to E. coli strain ORN178, which possesses mannose-specific receptors. | Bacterial sensing, targeted drug delivery, and decontamination. | sonar.ch |

This research highlights how 8-Aminooctan-1-ol hydrochloride, through its precursor 8-aminooctan-1-ol, serves as a crucial component for designing advanced, functional materials for sophisticated biomedical tasks.

Biochemical and Biological Research Applications of 8 Aminooctan 1 Ol Derivatives Excluding Clinical Studies

Enzyme-Ligand Interaction Studies (In Vitro)

The structural motif of an amino alcohol is prevalent in numerous enzyme inhibitors. Consequently, derivatives of 8-aminooctan-1-ol serve as valuable scaffolds for studying enzyme-ligand interactions in vitro.

While specific kinetic data for 8-aminooctan-1-ol derivatives are not extensively documented in publicly available literature, the broader class of amino alcohol derivatives has been studied for its inhibitory effects on various enzymes. For instance, chiral amino alcohols have been investigated as potential inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases researchgate.net. The kinetic analysis of such inhibition typically involves determining key parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

In a hypothetical scenario involving a derivative of 8-aminooctan-1-ol, researchers might explore its effect on an enzyme such as a lipid kinase. By varying the concentrations of the substrate and the inhibitor, and measuring the reaction velocity, one could construct Lineweaver-Burk or Dixon plots to elucidate the kinetic profile of the inhibitor. The long alkyl chain of the 8-aminooctan-1-ol derivative could facilitate its interaction with hydrophobic pockets within the enzyme's active site or allosteric sites.

Table 1: Hypothetical Kinetic Analysis of an 8-Aminooctan-1-ol Derivative as an Enzyme Inhibitor

| Enzyme Target | Inhibitor Concentration (µM) | Substrate Concentration (µM) | Initial Velocity (µmol/min) | Inhibition Type | Ki (µM) |

| Lipid Kinase X | 0 | 10 | 100 | - | - |

| 5 | 10 | 67 | Competitive | 10.2 | |

| 10 | 10 | 50 | |||

| 0 | 20 | 143 | |||

| 5 | 20 | 100 | |||

| 10 | 20 | 80 |

This table presents hypothetical data for illustrative purposes.

Co-crystallization of an enzyme with an inhibitor followed by X-ray crystallography can provide atomic-level insights into their interaction. While specific co-crystallization studies involving 8-aminooctan-1-ol derivatives are not readily found, research on structurally related enzyme inhibitors offers valuable parallels. For example, the crystal structures of liver alcohol dehydrogenase in complex with inhibitors have revealed the dynamics of the enzyme's active site acs.org.

A derivative of 8-aminooctan-1-ol, when co-crystallized with a target enzyme, could reveal how its amino and hydroxyl groups form hydrogen bonds with active site residues, while the octyl chain engages in hydrophobic interactions. Such structural data would be invaluable for structure-based drug design, enabling the rational optimization of the inhibitor's potency and selectivity. The flexibility of the octyl chain could allow it to adapt to the specific topology of the enzyme's binding pocket nih.gov.

Receptor Binding and Signaling Pathway Investigations (Cell-Free and In Vitro Cellular Models)

Long-chain alcohols and their amino derivatives can modulate the function of membrane-bound receptors and influence intracellular signaling pathways.

Derivatives of β-amino alcohols have been identified as inhibitors of Toll-like receptor 4 (TLR4) signaling nih.govnih.gov. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. In in vitro cellular models, such as macrophage cell lines, these derivatives have been shown to suppress the LPS-induced production of inflammatory mediators like nitric oxide nih.gov. The mechanism is thought to involve the disruption of the TLR4/MD-2 complex formation nih.gov. An 8-aminooctan-1-ol derivative, with its amphiphilic character, could potentially insert into the cell membrane and interact with the transmembrane or juxtamembrane domains of TLR4, thereby modulating its signaling activity.

Furthermore, studies on GABAA and glutamate (B1630785) receptors have demonstrated that long-chain alcohols can potentiate the function of GABAA receptors while having less significant effects on glutamate receptors in vitro nih.gov. This suggests that derivatives of 8-aminooctan-1-ol could be investigated for their modulatory effects on various ligand-gated ion channels. Receptor binding assays using radiolabeled ligands in cell-free membrane preparations or whole-cell binding assays could quantify the affinity of these derivatives for specific receptors.

Role as a Biosynthetic Precursor or Intermediate Analog in Non-Human Systems

In microorganisms, metabolic pathways exist for the biosynthesis of long-chain and complex alcohols from amino acids nih.gov. For instance, in Saccharomyces cerevisiae, branched-chain amino acids are catabolized to produce alcohols like isoamyl alcohol and isobutanol nih.gov. These pathways involve a series of enzymatic reactions including deamination, decarboxylation, and reduction.

Derivatives of 8-aminooctan-1-ol could be utilized as analogs of natural intermediates in these biosynthetic pathways in non-human systems. For example, they could be fed to microbial cultures to probe the substrate specificity of the enzymes involved. By incorporating isotopic labels (e.g., 13C or 15N) into the 8-aminooctan-1-ol derivative, researchers could trace its metabolic fate and identify the enzymes that act upon it. This approach could lead to the discovery of novel enzymatic activities and the engineering of microorganisms for the production of specialty chemicals.

Investigation of Membrane Permeability and Transport Mechanisms in In Vitro Models

The ability of a molecule to cross biological membranes is a critical determinant of its biological activity. The amphiphilic nature of 8-aminooctan-1-ol and its derivatives suggests they can interact with and potentially traverse lipid bilayers. In vitro models such as parallel artificial membrane permeability assays (PAMPA) or cell-based assays using cell lines like Caco-2 can be employed to assess their permeability uni-goettingen.de.

Studies on amphiphilic amines have shown that they can inhibit Na+-dependent active transport processes in the small intestine in vitro nih.gov. The inhibitory effect was found to be dependent on the lipophilicity of the molecule, with the non-ionized form being more active nih.gov. This suggests that 8-aminooctan-1-ol derivatives could potentially modulate the activity of membrane transporters. Their mechanism of action could involve partitioning into the membrane matrix and altering its physical properties, or through direct interaction with transporter proteins nih.gov.

Table 2: Predicted Membrane Permeability of 8-Aminooctan-1-ol Derivatives

| Derivative | LogP (Predicted) | Predicted Permeability | Potential Transport Mechanism |

| 8-Aminooctan-1-ol | 1.8 | Moderate to High | Passive Diffusion, potential interaction with transporters |

| N-acetyl-8-aminooctan-1-ol | 2.1 | High | Passive Diffusion |

| 8-(Dimethylamino)octan-1-ol | 2.5 | High | Passive Diffusion, potential substrate for cation transporters |

This table presents predicted data based on general principles of membrane permeability.

Design of Probes for Biochemical Pathway Elucidation

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. The bifunctional nature of 8-aminooctan-1-ol makes it an excellent building block for the synthesis of such probes researchgate.netiris-biotech.de. The amino or hydroxyl group can be covalently attached to a fluorophore, while the other end can be modified with a reactive group for conjugation to a biomolecule of interest or a recognition motif for a specific target.

The eight-carbon linker provided by the octyl chain can serve as a spacer to minimize potential steric hindrance between the fluorophore and the target, or to prevent quenching of the fluorescence signal rsc.orgresearchgate.netbinghamton.edu. For example, an 8-aminooctan-1-ol derivative could be incorporated into a peptide-based probe designed to monitor the activity of a specific protease. Cleavage of the peptide by the protease would lead to a change in the fluorescence properties of the probe, allowing for the sensitive detection of enzyme activity.

Theoretical and Computational Chemistry Studies on 8 Aminooctan 1 Ol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 8-aminooctan-1-ol. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and potential reaction pathways.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For 8-aminooctan-1-ol, the HOMO is expected to be primarily localized on the lone pair of electrons of the nitrogen atom in the amino group, making it the primary site for electrophilic attack. The LUMO, on the other hand, would likely be distributed across the sigma anti-bonding orbitals of the alkyl chain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability.

Quantum chemical calculations can also predict various electronic properties. For alkanolamines, these calculations can elucidate parameters like gas-phase basicities and proton affinities, which are influenced by intramolecular hydrogen bonding acs.org. The calculated properties for 8-aminooctan-1-ol would be influenced by its long alkyl chain and the presence of both amino and hydroxyl functional groups.

Table 1: Predicted Electronic Properties of 8-Aminooctan-1-ol (Illustrative) This table presents expected values based on typical results for similar molecules and should be considered illustrative in the absence of direct computational studies on 8-aminooctan-1-ol.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Indicates overall polarity of the molecule |

| Proton Affinity | ~ 950 kJ/mol | Measures gas-phase basicity |

Reaction Pathway Energy Profiles and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 8-aminooctan-1-ol, several reaction pathways could be investigated, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or reactions involving the primary amine, like N-acylation. For instance, in the aerobic oxidation of amino alcohols catalyzed by gold, the presence of the amino group can significantly affect the reaction, sometimes leading to deactivation of the catalyst mdpi.comresearchgate.net. Computational studies can model the interaction of the amino alcohol with the catalyst surface and elucidate the reaction mechanism and factors influencing selectivity mdpi.com.

Another example is the reaction of amines with epoxides to form amino alcohols. Computational algorithms can be used to generate and evaluate possible reaction pathways, calculating activation barriers to predict the most likely products, even in the presence of solvent molecules that can form hydrogen bonds and influence the transition state structure researchgate.net. Quantum mechanical calculations have also been used to show how alcoholic solvents can accelerate reactions like the Boc protection of primary amines by stabilizing the transition state through hydrogen bonding wuxiapptec.com.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent.

The flexible eight-carbon chain of 8-aminooctan-1-ol can adopt a multitude of conformations due to rotation around its carbon-carbon single bonds. The stability of these conformations is determined by the dihedral angles, which can be in a low-energy trans state or higher-energy gauche states. MD simulations of long-chain alkanes like n-octane show that in the liquid phase, the chains are highly flexible and interconvert between different conformations acs.org. For n-octane confined in slit-like pores, molecular orientation and conformation are significantly influenced by the pore size mdpi.com. The presence of the polar amino and hydroxyl groups in 8-aminooctan-1-ol would further influence its conformational preferences due to potential intramolecular hydrogen bonding.

When dissolved in a solvent like water, the different parts of the 8-aminooctan-1-ol molecule will interact differently with the solvent molecules. The polar -NH3+ (in the hydrochloride form) and -OH groups will form strong hydrogen bonds with water. The nonpolar octyl chain will be subject to hydrophobic interactions, leading to a specific arrangement of water molecules around it. MD simulations can be used to study these solvation effects in detail, for example, by calculating radial distribution functions that show the probability of finding solvent molecules at a certain distance from different parts of the solute. Such simulations have been used to determine the solvation free energies of molecules in water and octanol (B41247) to predict partition coefficients nih.govnih.govaip.orgchemrxiv.org.

Table 2: Conformational States of an Alkyl Chain from MD Simulations (Illustrative for the Octyl Chain) This table presents typical population distributions for a simple long-chain alkane in the liquid phase.

| Dihedral Angle State | Population (%) | Energy |

|---|---|---|

| Trans | ~60-70% | Lowest |

| Gauche (+/-) | ~30-40% | Higher |

Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex youtube.com. It is widely used in drug discovery to screen for potential drug candidates.

8-Aminooctan-1-ol, with its flexible chain and hydrogen-bonding functional groups, is a ligand for which docking studies could provide significant insights into its potential biological targets. The docking process would involve treating the ligand as flexible, allowing the eight-carbon chain to adopt various conformations to fit into the binding pocket of a receptor nih.govnih.gov.

The binding of 8-aminooctan-1-ol would likely be driven by a combination of interactions:

Hydrogen Bonds: The protonated amino group (-NH3+) and the hydroxyl group (-OH) can act as hydrogen bond donors, interacting with acceptor residues in the protein binding site, such as aspartate, glutamate (B1630785), or backbone carbonyls.

Hydrophobic Interactions: The long, nonpolar octyl chain can fit into hydrophobic pockets or grooves on the protein surface, interacting with nonpolar amino acid residues like leucine, isoleucine, and valine nih.gov.

Studies on alcohol binding sites in proteins have shown that they often consist of a hydrogen bond acceptor located in a turn or loop region, with a hydrophobic groove that accommodates the alkyl chain nih.gov. Docking algorithms score the different binding poses based on a scoring function that estimates the binding affinity, allowing for the identification of the most likely binding mode and the key interactions that stabilize the complex.

Table 3: Hypothetical Docking Results for 8-Aminooctan-1-ol with a Protein Receptor This table is illustrative and shows the type of data that would be generated from a molecular docking study.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding interaction. |

| Hydrogen Bonds | 3 | Formed between the -NH3+ and -OH groups of the ligand and residues Asp102, Gln150 of the receptor. |

| Hydrophobic Contacts | 15 | Involving the octyl chain and residues Leu25, Val45, Ile100 of the receptor. |

| Predicted Inhibition Constant (Ki) | 2.5 µM | Estimates the potential inhibitory activity of the ligand. |

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational quantum chemistry methods are highly effective at predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with good accuracy nih.govacs.orgnih.gov. For 8-aminooctan-1-ol, the predicted IR spectrum would show characteristic peaks for its functional groups. The accuracy of these predictions can be improved by using scaling factors or linear correlations to match the computed frequencies with experimental data nih.gov.

Table 4: Predicted Characteristic IR Frequencies for 8-Aminooctan-1-ol Frequencies are typical ranges for the specified functional groups and can be calculated more precisely using DFT.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| N-H Stretch (primary amine salt) | 2800-3200 | Strong, Broad |

| C-H Stretch (alkyl) | 2850-2960 | Strong |

| N-H Bend | 1500-1650 | Medium |

| C-O Stretch | 1050-1150 | Strong |

| C-N Stretch | 1020-1250 | Medium |

These predictions are based on studies of primary and secondary aliphatic amines which show characteristic bands for C-N stretching and N-H bending modes aip.orgaip.org. DFT calculations on various amines have shown reasonable agreement with experimental data dtic.milresearchgate.net.